sodium;nonane-1-sulfonate

Description

Historical Context of Alkyl Sulfonate Research

The study of surfactants began with soap, one of the earliest known surface-active agents, used as early as the 6th or 7th century BC. sanhe-daily.com However, the development of synthetic surfactants is a more recent phenomenon. During World War I, German chemists developed alkyl naphthalene (B1677914) sulfonates as a soap substitute. sanhe-daily.comthinkingthroughsoil.studio This was a significant advancement as these synthetic surfactants were not susceptible to precipitation in hard water like traditional soaps. sanhe-daily.com

The 1930s and 1940s saw the large-scale production of branched alkylbenzene sulfonates (ABS). google.comresearchgate.net However, these were later found to be poorly biodegradable. google.com This led to a shift in research and manufacturing towards more environmentally friendly linear alkylbenzene sulfonates (LAS). google.com Anionic surfactants, including alkyl sulfonates, were the first type of synthetic surfactants to be developed and remain one of the most produced and utilized classes of surfactants today. jocpr.comjnfuturechemical.com

Contemporary Research Significance of Sodium Nonane-1-sulfonate

In modern research, sodium nonane-1-sulfonate is investigated for its role in various applications, primarily stemming from its surfactant properties. It is used as an ion-pair reagent in analytical techniques like high-performance liquid chromatography (HPLC). sigmaaldrich.comsigmaaldrich.commedchemexpress.com In this context, it facilitates the separation and analysis of various compounds. sigmaaldrich.com

A significant area of research is its application in enhanced oil recovery (EOR). d-nb.infogoogle.com Surfactants like sodium nonane-1-sulfonate can lower the interfacial tension between oil and water, helping to mobilize and recover residual oil from reservoirs. d-nb.infogoogle.com

Furthermore, the compound is a subject of study in the field of micellar catalysis. researchgate.netnih.govrsc.org Micelles, which are aggregates of surfactant molecules, can act as nanoreactors, accelerating chemical reactions and influencing their outcomes. nih.govrsc.org Research has explored the use of sodium nonane-1-sulfonate in mixed micellar systems to understand and control reaction kinetics. researchgate.net

Structural Framework and Relevance to Anionic Surfactant Science

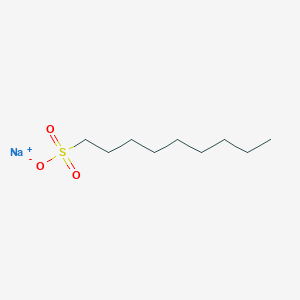

Sodium nonane-1-sulfonate possesses the chemical formula C9H19NaO3S. ontosight.ainih.gov Its structure consists of a nine-carbon alkyl chain (nonyl group), which is hydrophobic, attached to a sulfonate group (-SO3-), which is hydrophilic. cymitquimica.com The presence of the sodium ion (Na+) balances the negative charge of the sulfonate group, making it a salt.

As an anionic surfactant, the headgroup carries a negative charge when dissolved in water. jocpr.comsanyo-chemical-solutions.com This characteristic is central to its function. The amphiphilic structure drives the molecules to align at interfaces, reducing surface tension. Above a specific concentration, known as the critical micelle concentration (CMC), these molecules self-assemble into spherical structures called micelles. wikipedia.org In these micelles, the hydrophobic tails are oriented towards the interior, creating a nonpolar core, while the hydrophilic heads form the outer shell, interacting with the surrounding water. wikipedia.org This ability to form micelles is fundamental to the detergent and emulsifying actions of surfactants. cymitquimica.com

The specific properties of sodium nonane-1-sulfonate, such as its critical micelle concentration and its behavior in different solution conditions, are key areas of investigation in surfactant science. researchgate.netdoi.org

Physicochemical Properties of Sodium nonane-1-sulfonate

| Property | Value |

| Molecular Formula | C9H19NaO3S nih.gov |

| Molecular Weight | 230.30 g/mol nih.govsigmaaldrich.com |

| Appearance | White to off-white solid or powder ontosight.aicymitquimica.com |

| Melting Point | >300 °C sigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water cymitquimica.comchembk.com |

| CAS Number | 35192-74-6 nih.govsigmaaldrich.com |

Properties

IUPAC Name |

sodium;nonane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3S.Na/c1-2-3-4-5-6-7-8-9-13(10,11)12;/h2-9H2,1H3,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYRDULZOKULPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Self Assembly and Aggregation Phenomena of Sodium Nonane 1 Sulfonate

Micellization Thermodynamics and Kinetics

The formation of micelles is a spontaneous process that occurs above a certain concentration, known as the critical micelle concentration (CMC). This phenomenon is governed by a delicate balance of thermodynamic and kinetic factors.

The critical micelle concentration (CMC) is a fundamental parameter that characterizes the formation of micelles in surfactant solutions. nih.gov At concentrations below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the molecules begin to aggregate into micelles. uni-potsdam.de This transition leads to abrupt changes in various physicochemical properties of the solution, which can be monitored to determine the CMC. researchgate.net

Several methodologies are employed to determine the CMC of surfactants like sodium nonane-1-sulfonate. These methods can be broadly categorized based on the property being measured:

Surface Tension Method: This is a widely used technique where the surface tension of the surfactant solution is measured as a function of its concentration. alfa-chemistry.com The surface tension decreases with increasing surfactant concentration up to the CMC. Beyond the CMC, the surface tension remains relatively constant because the newly added surfactant molecules form micelles rather than accumulating at the air-water interface. researchgate.neterau.edu The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of surfactant concentration. alfa-chemistry.com

Conductivity Method: This method is particularly suitable for ionic surfactants such as sodium nonane-1-sulfonate. uni-potsdam.de The electrical conductivity of the solution is measured at different surfactant concentrations. Below the CMC, the conductivity increases linearly with concentration. youtube.com Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions. uniba.sk The CMC is determined from the break in the plot of conductivity versus concentration. researchgate.net

Fluorometry/Spectroscopy: This method involves the use of fluorescent probes that are sensitive to the polarity of their microenvironment. When micelles form, the probe can partition into the hydrophobic core of the micelle, leading to a change in its fluorescence properties, such as intensity or emission wavelength. By monitoring this change as a function of surfactant concentration, the CMC can be determined. nih.gov

Capillary Electrophoresis: A more recent technique utilizes capillary electrophoresis instrumentation to monitor changes in solution viscosity. A significant change in the migration time of an analyte is observed upon reaching the CMC, allowing for its determination. nih.gov

The choice of method can depend on factors such as the nature of the surfactant (ionic or non-ionic), the presence of additives, and the required precision. nih.govnih.gov

Table 1: Comparison of Common CMC Determination Methodologies

| Method | Principle | Applicability for Sodium Nonane-1-sulfonate | Advantages | Disadvantages |

| Surface Tensiometry | Measures the change in surface tension with surfactant concentration. alfa-chemistry.com | Highly applicable | Direct measurement of surface activity, widely used. | Can be sensitive to impurities, time-consuming. researchgate.net |

| Conductometry | Measures the change in electrical conductivity with surfactant concentration. uni-potsdam.de | Highly applicable (ionic surfactant) | Simple, rapid, and precise for ionic surfactants. uniba.sk | Not suitable for non-ionic surfactants. nih.gov |

| Fluorometry | Utilizes fluorescent probes that change their spectral properties upon micellization. nih.gov | Applicable | High sensitivity, suitable for low CMCs. nih.gov | Requires addition of a probe which might perturb the system. |

| Capillary Electrophoresis | Monitors changes in solution viscosity through analyte migration times. nih.gov | Applicable | Rapid analysis, requires minimal sample. nih.gov | Requires specialized instrumentation. |

While the CMC describes the equilibrium of micelle formation, the kinetics of this process—the rates at which micelles form and dissociate—are crucial for understanding the dynamic behavior of surfactant solutions. Ultrasonic relaxation techniques are powerful tools for investigating these fast kinetic processes.

When a sound wave passes through a surfactant solution, it perturbs the equilibrium between monomers and micelles. The system then relaxes back to equilibrium, and the rate of this relaxation can be measured. For many surfactant systems, two distinct relaxation processes are observed:

A fast relaxation process (τ₁): This is attributed to the fast exchange of a single surfactant monomer between a micelle and the bulk solution. This process occurs on a nanosecond timescale.

A slow relaxation process (τ₂): This is associated with the complete dissolution of a micelle or the formation of a new one (micellization-dissolution process). This process is significantly slower, occurring on a microsecond to millisecond timescale.

The aggregation number (the number of surfactant molecules in a single micelle) and the morphology (shape) of the micelles are not fixed but are influenced by several factors. For sodium nonane-1-sulfonate, these include:

Surfactant Concentration: Just above the CMC, micelles are typically small and spherical. As the concentration increases, they can grow in size, leading to an increase in the aggregation number. At much higher concentrations, a transition from spherical to cylindrical or other morphologies can occur.

Temperature: Temperature can have a complex effect. An increase in temperature can affect the hydration of the hydrophilic head groups and the solubility of the hydrophobic tails. For some ionic surfactants, the aggregation number may decrease with increasing temperature.

Addition of Electrolytes: The addition of an inorganic salt (like NaCl) to a solution of sodium nonane-1-sulfonate will shield the electrostatic repulsion between the negatively charged sulfonate head groups in the micelle. This allows the surfactant molecules to pack more closely, leading to a significant increase in the aggregation number and often promoting a sphere-to-rod transition in micellar shape. The effectiveness of the salt depends on the valency of the counter-ion.

Presence of Organic Additives: The addition of organic molecules, particularly alcohols or hydrocarbons, can influence micellar properties. Short-chain alcohols may act as co-surfactants and incorporate into the micelle, affecting its size and shape. Hydrocarbons can be solubilized in the hydrophobic core of the micelles, which can also lead to an increase in the aggregation number.

Table 2: Influence of Various Factors on Micellar Properties of Sodium Nonane-1-sulfonate

| Factor | Effect on Aggregation Number | Effect on Micellar Morphology |

| Increasing Surfactant Concentration | Generally increases | May promote transition from spherical to cylindrical shapes |

| Increasing Temperature | Can increase or decrease depending on the specific system | Can influence shape transitions |

| Addition of Electrolyte (e.g., NaCl) | Significantly increases | Promotes sphere-to-rod transition |

| Addition of Hydrocarbons | Increases | Can induce growth of micelles |

Interfacial Behavior and Adsorption Phenomena

The surface-active nature of sodium nonane-1-sulfonate is evident in its tendency to adsorb at interfaces, thereby lowering the interfacial tension.

At the air-water interface, sodium nonane-1-sulfonate molecules orient themselves with their hydrophobic nonane (B91170) tails directed towards the air and their hydrophilic sulfonate head groups remaining in the aqueous phase. This adsorption process leads to a reduction in the surface tension of the water. As the concentration of the surfactant in the bulk solution increases, the interface becomes more populated with surfactant molecules until it reaches a state of saturation at the CMC. Beyond the CMC, the surface tension remains relatively constant as any additional surfactant molecules preferentially form micelles in the bulk solution.

The efficiency and effectiveness of surface tension reduction are important parameters characterizing the interfacial activity of a surfactant. The efficiency is related to the concentration of surfactant required to produce a given amount of surface tension reduction, while the effectiveness is the maximum reduction in surface tension that can be achieved.

At the interface between water and an immiscible oil phase, such as an n-alkane, sodium nonane-1-sulfonate molecules also adsorb, orienting themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. This adsorption reduces the interfacial tension between the oil and water, which is a key principle behind emulsification.

The extent of adsorption and the reduction in interfacial tension depend on several factors:

The nature of the oil phase: The chain length of the n-alkane can influence the interaction with the hydrophobic tail of the surfactant.

Temperature and Pressure: These thermodynamic variables can affect the solubility of the surfactant in both phases and its adsorption at the interface.

Presence of Electrolytes: Similar to micellization, the addition of salt can enhance the adsorption of the ionic surfactant at the interface by reducing electrostatic repulsion between the head groups, leading to a more tightly packed interfacial layer and a greater reduction in interfacial tension.

The study of adsorption at oil-water interfaces is crucial for applications such as enhanced oil recovery, where surfactants are used to reduce the interfacial tension between oil and water in porous rock formations, thereby mobilizing trapped oil.

Surfactant Monolayer and Bilayer Film Formation at Interfaces

Sodium nonane-1-sulfonate, as a surface-active agent, readily adsorbs at interfaces, such as the air-water interface, leading to the formation of organized molecular films. This adsorption results in a reduction of the surface tension of the water.

At the air-water interface, sodium nonane-1-sulfonate molecules orient themselves with their hydrophilic sulfonate head groups in the aqueous phase and their hydrophobic nonyl tails directed towards the air. As the concentration of the surfactant in the bulk solution increases, the number of molecules at the interface increases, forming a progressively more packed monolayer. The properties of this monolayer, such as its thickness and density, can be studied using techniques like neutron reflectometry and surface tension measurements.

The area occupied by each surfactant molecule at the interface is a key parameter. For a homologous series of sodium alkyl sulfonates, the minimum area per molecule at the interface tends to be similar, as it is primarily determined by the size of the hydrated sulfonate head group.

| Parameter | Typical Value for Sodium Alkyl Sulfonates |

|---|---|

| Minimum Area per Molecule (Ų/molecule) | 30 - 50 |

| Monolayer Thickness (Å) | 10 - 20 |

Under certain conditions, such as in the presence of specific counterions or upon interaction with other molecules, single-chain surfactants like sodium nonane-1-sulfonate can also participate in the formation of bilayer structures. These bilayers are fundamental to the structure of vesicles and lamellar phases. In a bilayer arrangement, two layers of surfactant molecules are oriented with their hydrophobic tails facing each other, creating a hydrophobic core, while the hydrophilic head groups are exposed to the aqueous environment on both sides.

The formation of stable bilayers from single-chain surfactants is less common than from double-chain surfactants but can be induced by factors that reduce the electrostatic repulsion between the head groups and promote closer packing. The study of bilayer formation is crucial for understanding the potential applications of surfactants in systems like drug delivery vesicles and emulsion stabilization.

Interactions of Sodium Nonane 1 Sulfonate with Macromolecular Systems

Surfactant-Polymer Complexation

The association between sodium nonane-1-sulfonate and polymers in aqueous solutions is a widely studied phenomenon. The nature and strength of these interactions depend on the characteristics of both the surfactant and the polymer, leading to the formation of polymer-surfactant complexes. This complexation can significantly alter the properties of the solution.

The interaction between an anionic surfactant like sodium nonane-1-sulfonate and a polymer typically begins at a specific surfactant concentration known as the Critical Association Concentration (CAC) . researchgate.netinkworldmagazine.commdpi.com The CAC is the threshold concentration at which surfactant molecules start to bind to the polymer chain, often in the form of micelle-like aggregates. inkworldmagazine.commdpi.com This concentration is characteristically lower than the critical micelle concentration (CMC) of the surfactant in the absence of the polymer, indicating that the polymer facilitates the aggregation of surfactant molecules. researchgate.netinkworldmagazine.com

As the surfactant concentration increases beyond the CAC, more surfactant molecules bind to the polymer chains. This process continues until the polymer becomes saturated with surfactant aggregates. This point is referred to as the Polymer Saturation Point (PSP) . nih.gov Beyond the PSP, any additional surfactant added to the solution behaves as if it were in a simple aqueous solution and begins to form free micelles at its normal CMC. inkworldmagazine.com The region between the CAC and the PSP is characterized by the formation and growth of polymer-surfactant complexes.

The values of CAC and PSP are influenced by factors such as the nature of the polymer and surfactant, temperature, and the presence of electrolytes. For instance, in systems of anionic surfactants and anionic polymers, the CAC values are notably higher compared to combinations with non-ionic or zwitterionic polymers due to electrostatic repulsion. nih.govmdpi.com

Table 1: Key Concentration Thresholds in Surfactant-Polymer Interactions

| Term | Abbreviation | Definition |

|---|---|---|

| Critical Association Concentration | CAC | The surfactant concentration at which surfactant molecules begin to associate with the polymer chain, typically below the CMC. researchgate.netinkworldmagazine.com |

| Polymer Saturation Point | PSP | The surfactant concentration at which the polymer is fully saturated with bound surfactant aggregates. nih.gov |

| Critical Micelle Concentration | CMC | The concentration of surfactants above which micelles form in the absence of a polymer. wikipedia.org |

Several models have been proposed to describe the structure of polymer-surfactant complexes. One of the most widely accepted is the "necklace and bead" model. researchgate.netinkworldmagazine.com According to this model, the surfactant molecules form spherical micelles, which act as "beads." researchgate.net The flexible polymer chain then wraps around these micelles, connecting them like a "necklace." nih.govmdpi.com

In this arrangement, the polymer segments may penetrate the polar head group region of the micelles, shielding the hydrophobic surfactant tails from the aqueous environment. nih.govmdpi.com This interaction is the driving force for stabilizing the micelle structure at a lower concentration (the CAC) than would be possible for free micelles (the CMC). inkworldmagazine.com The formation of these complexes leads to an extension of the polymer's macromolecular structure, which can influence the solution's bulk properties, such as viscosity. mdpi.com

The specific characteristics of the polymer, particularly its hydrophobicity and electrical charge, play a crucial role in the dynamics of its interaction with anionic surfactants like sodium nonane-1-sulfonate. inkworldmagazine.comtaylorfrancis.com

Polymer Hydrophobicity : The presence of hydrophobic groups on a polymer chain significantly enhances its interaction with surfactants. columbia.edu For polymers with substantial hydrophobic moieties, the primary driving force for association is the hydrophobic interaction between these groups and the alkyl tail of the surfactant. researchgate.net This can lead to a stronger binding and a lower CAC. In contrast, for more hydrophilic polymers, the interaction is less pronounced and primarily driven by other factors. inkworldmagazine.cominkworldmagazine.com

Polymer Charge : Electrostatic forces are a dominant factor when the polymer is a polyelectrolyte.

Oppositely Charged Systems (Cationic Polymer - Anionic Surfactant) : A strong electrostatic attraction exists between the positively charged polymer and the negatively charged headgroup of sodium nonane-1-sulfonate. This leads to a highly cooperative binding process and a very low CAC. mdpi.commdpi.com

Similarly Charged Systems (Anionic Polymer - Anionic Surfactant) : Electrostatic repulsion between the polymer and the surfactant hinders association. Consequently, the CAC is significantly higher, and the interaction is weaker compared to neutral or oppositely charged polymer systems. mdpi.com Hydrophobic interactions must be strong enough to overcome this repulsion for binding to occur. researchgate.net

Neutral Polymer - Anionic Surfactant : The interaction is primarily driven by hydrophobic effects. Anionic surfactants generally show a stronger interaction with nonionic polymers compared to nonionic or cationic surfactants. inkworldmagazine.com

The interaction between surfactants and polymers, particularly polysaccharides, can dramatically alter the rheological, or flow, properties of the solution. um.siresearchgate.net The formation of polymer-surfactant complexes can lead to an increase or decrease in viscosity, depending on the specific interactions. mdpi.com

When an anionic surfactant like sodium nonane-1-sulfonate interacts with a polysaccharide, the consistency index (a measure of viscosity) of the solution can be affected. mdpi.com

In systems with anionic polysaccharides (e.g., sodium carboxymethyl cellulose), the addition of an anionic surfactant can lead to a decrease in the consistency index. This is attributed to the shrinking of polymer chains as the surfactant molecules aggregate on them, reducing the intramolecular electrostatic repulsion between the negative charges on the polymer. nih.gov

These rheological changes are critical in applications where viscosity control is essential, such as in the formulation of personal care products, food, and industrial fluids. aip.orgacs.org

Table 2: Effect of Surfactant Addition on the Consistency Index of a Polymer Solution

| Polymer-Surfactant System | Predominant Interaction | Effect on Polymer Conformation | Change in Consistency Index (Viscosity) |

|---|---|---|---|

| Anionic Polysaccharide - Anionic Surfactant | Electrostatic Repulsion / Hydrophobic Attraction | Shrinking of polymer chains | Decrease nih.gov |

| Non-ionic Polymer - Anionic Surfactant | Hydrophobic Attraction | Extension of polymer chains | Increase mdpi.com |

| Cationic Polysaccharide - Anionic Surfactant | Electrostatic Attraction / Hydrophobic Attraction | Complex formation, potential for network/gelation | Significant Increase researchgate.net |

Surfactant-Protein Interactions

The interaction of anionic surfactants with proteins is a critical area of study, with implications ranging from biochemistry to the formulation of cleaning and personal care products. These interactions can lead to changes in protein structure and function.

The binding of anionic surfactants, such as sodium nonane-1-sulfonate, to proteins is a multi-step process governed by a combination of electrostatic and hydrophobic interactions. rsc.org

Initially, at very low surfactant concentrations, the negatively charged surfactant headgroups can bind to positively charged sites on the protein surface through electrostatic attraction. acs.org This initial binding is often site-specific.

As the surfactant concentration increases, a more cooperative binding process occurs. The hydrophobic tails of the surfactant molecules begin to interact with hydrophobic patches on the protein's surface. rsc.orgnih.gov This hydrophobic interaction is a major driving force and can lead to the unfolding of the protein's native structure. The surfactant molecules can form micelle-like clusters on the unfolded polypeptide chain. lu.se This unfolding exposes more hydrophobic regions of the protein, which can then bind more surfactant molecules.

The strength of this interaction is influenced by the surfactant's alkyl chain length; longer chains generally lead to stronger hydrophobic interactions and a greater tendency to denature the protein at lower concentrations. rsc.orgnih.gov The result of extensive binding is often the formation of a protein-surfactant complex where the unfolded protein is wrapped around surfactant micelles, which can lead to a loss of the protein's biological activity. acs.org

Impact on Protein Conformation and Stability in Aqueous Media

Sodium nonane-1-sulfonate, as an anionic surfactant, can significantly influence the conformation and stability of proteins in aqueous solutions. The interaction is primarily driven by the amphiphilic nature of the molecule, which consists of a nine-carbon hydrophobic alkyl chain and a negatively charged sulfonate headgroup. This structure allows it to interact with both nonpolar and charged regions of a protein, potentially leading to substantial alterations in its native three-dimensional structure.

The binding mechanism typically involves the hydrophobic tail interacting with the nonpolar core of the protein, while the anionic sulfonate headgroup forms electrostatic interactions with positively charged amino acid residues, such as lysine (B10760008) and arginine. This process can disrupt the delicate balance of intramolecular forces—including hydrophobic interactions, hydrogen bonds, and salt bridges—that maintain the protein's folded, functional state.

Research on other alkyl sulfonates provides insight into the expected effects of sodium nonane-1-sulfonate on protein secondary structure. Studies using circular dichroism (CD) on model proteins have shown that interactions with alkyl sulfonate surfactants can lead to a decrease in α-helical content and promote the formation of β-sheet structures or random coils, indicative of protein unfolding or denaturation. acs.orgnih.gov The length of the alkyl chain is a critical factor in the surfactant's denaturing efficacy; the nine-carbon chain of sodium nonane-1-sulfonate provides significant hydrophobicity to penetrate the protein's core. acs.orgnih.gov The mechanism of this unfolding can involve the insertion of individual surfactant molecules between secondary structure elements, disrupting the native inter-strand or inter-helix contacts that stabilize the protein's conformation. researchgate.net

The table below conceptualizes the expected changes in the secondary structure of a model globular protein, such as Bovine Serum Albumin (BSA), upon interaction with sodium nonane-1-sulfonate, based on findings from related alkyl sulfonate studies.

| Structural Element | Native State (%) | After Interaction with Sodium Nonane-1-sulfonate (%) | Structural Implication |

|---|---|---|---|

| α-Helix | ~67 | < 60 | Disruption of helical domains |

| β-Sheet | ~10 | > 15 | Formation of aggregates or unfolded structures |

| Random Coil / Turn | ~23 | > 25 | Loss of defined tertiary structure |

Applications in Protein Purification Methodologies

Sodium nonane-1-sulfonate is widely utilized as a specialized reagent in protein and peptide purification, particularly in a technique known as ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC). sigmaaldrich.comcalpaclab.comcalpaclab.com Its effectiveness in this methodology stems directly from its properties as an anionic surfactant. sigmaaldrich.com

In IP-RP-HPLC, sodium nonane-1-sulfonate is added to the mobile phase. sigmaaldrich.com The primary application is the purification of basic proteins and peptides that carry a net positive charge at the selected mobile phase pH. These positively charged molecules typically exhibit poor retention on conventional nonpolar stationary phases (like C8 or C18) used in reversed-phase chromatography, leading to inadequate separation.

The addition of sodium nonane-1-sulfonate counters this issue. Its anionic sulfonate headgroup forms a neutral ion pair with the positive charges on the protein or peptide molecules. biotage.com This newly formed complex has two key features:

Neutralization of Charge: The charge on the analyte is masked, reducing unwanted electrostatic interactions with the column matrix.

Increased Hydrophobicity: The nine-carbon alkyl tail of the sulfonate imparts significant hydrophobic character to the entire ion-pair complex.

The table below summarizes the key properties of sodium nonane-1-sulfonate relevant to its application in protein purification.

| Property | Value / Description | Relevance in Protein Purification (IP-RP-HPLC) |

|---|---|---|

| IUPAC Name | sodium;nonane-1-sulfonate | Defines the specific chemical entity used. nih.gov |

| Molecular Formula | C₉H₁₉NaO₃S | Indicates the elemental composition. nih.gov |

| Molecular Weight | 230.30 g/mol | Important for calculating molar concentrations for the mobile phase. sigmaaldrich.com |

| Functional Groups | Anionic Sulfonate (SO₃⁻), Nonyl Chain (C₉H₁₉) | The sulfonate group pairs with positive charges on proteins; the nonyl chain provides hydrophobicity for column retention. |

| Description | Anionic surfactant; Ion-pair reagent | Defines its role as a mobile phase additive that facilitates separation by forming neutral, hydrophobic complexes. sigmaaldrich.com |

Applications of Sodium Nonane 1 Sulfonate in Separation Science and Analytical Chemistry

Ion-Pair Chromatography (IPC) as a Separation Principle

Ion-pair chromatography is a powerful technique in high-performance liquid chromatography (HPLC) for the separation of ionic and highly polar analytes on a reversed-phase column. In this method, an ion-pairing reagent is added to the mobile phase to form a neutral ion pair with the charged analyte. This increases the hydrophobicity of the analyte complex, leading to greater retention on the nonpolar stationary phase and enabling the separation of compounds that would otherwise elute with the solvent front.

Role of Sodium Nonane-1-sulfonate as an Ion-Pairing Reagent in HPLC

Sodium nonane-1-sulfonate is an anionic ion-pairing reagent that is particularly effective for the separation of cationic (positively charged) analytes, such as basic drugs, peptides, and other organic cations. When introduced into the mobile phase, the nonane-1-sulfonate anion forms a reversible, electrostatically bound ion pair with a cationic analyte. The resulting neutral complex exhibits increased retention on a nonpolar stationary phase, such as a C8 or C18 column.

The effectiveness of sodium nonane-1-sulfonate as an ion-pairing reagent is largely attributed to its amphiphilic nature. The molecule consists of a long, hydrophobic nonyl chain and a negatively charged sulfonate head group. The hydrophobic tail interacts strongly with the nonpolar stationary phase, while the ionic head is available to pair with cationic analytes in the mobile phase. The length of the alkyl chain plays a crucial role in the retention behavior; longer chains, such as the nonyl group in sodium nonane-1-sulfonate, generally provide stronger retention of the ion pair on the stationary phase. researchgate.net

Retention Mechanisms in Ion-Pair Chromatography

The retention of analytes in ion-pair chromatography is governed by a combination of mechanisms, and the exact contributions of each can be influenced by experimental conditions. The two predominant models describing retention in IPC are the ion-pair formation model and the dynamic ion-exchange model.

In the ion-pair formation model , it is proposed that the ion-pairing reagent and the analyte form a neutral ion pair in the mobile phase. This neutral complex then partitions onto the hydrophobic stationary phase, similar to a neutral molecule in conventional reversed-phase chromatography. The retention is therefore dependent on the hydrophobicity of the ion pair.

Conversely, the dynamic ion-exchange model suggests that the hydrophobic tails of the ion-pairing reagent, in this case, the nonyl chains of nonane-1-sulfonate, adsorb onto the surface of the stationary phase. This creates a dynamic, in-situ ion-exchange surface with the charged sulfonate groups oriented towards the mobile phase. Cationic analytes in the mobile phase can then be retained through electrostatic interactions with this modified surface.

Electrostatic Retention Models and Adsorption Isotherms in IPC

The interactions between the ion-pairing reagent, the analyte, and the stationary phase can be described by electrostatic retention models and adsorption isotherms. The Langmuir adsorption model is often used to describe the adsorption of the ion-pairing reagent onto the stationary phase. wikipedia.org This model assumes that there are a finite number of adsorption sites on the stationary phase and that once a site is occupied, no further adsorption can occur at that site.

The adsorption of the ion-pairing reagent onto the stationary phase creates a surface potential that influences the retention of charged analytes. The retention of an analyte can be modeled by considering both the hydrophobic interactions and the electrostatic interactions with the modified stationary phase. In systems with multiple components that can bind to the stationary phase, competitive adsorption models, such as the competitive Langmuir isotherm, can be employed to describe the competition for adsorption sites. acs.orgdiva-portal.org

Recent studies have utilized a competitive bi-Langmuir isotherm model to describe the adsorption of alkyl sulfonates in the presence of a detectable probe in the eluent. diva-portal.org This model can successfully predict the retention behavior and elution profiles of such systems.

Method Development and Optimization in IPC for Charged Analytes

The development of a robust and efficient IPC method for charged analytes requires the careful optimization of several key parameters. When using sodium nonane-1-sulfonate as the ion-pairing reagent, the following factors should be considered:

Concentration of the Ion-Pairing Reagent: The concentration of sodium nonane-1-sulfonate in the mobile phase directly affects the retention of the analyte. Increasing the concentration generally leads to increased retention, up to a certain point. It is important to work within a concentration range that provides optimal retention and peak shape.

pH of the Mobile Phase: The pH of the mobile phase is critical for ensuring that the analyte of interest is in its charged form. For basic analytes, the pH should be maintained at a level where the compound is protonated and carries a positive charge, allowing it to pair with the nonane-1-sulfonate anion.

Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase influence the elution strength. A higher concentration of the organic modifier will decrease the retention of the ion pair.

A systematic approach to method development involves varying these parameters to achieve the desired separation with good resolution, peak shape, and analysis time.

| Parameter | Typical Starting Conditions | Effect of Increase |

| Sodium Nonane-1-sulfonate Concentration | 5-10 mM | Increased retention of cationic analytes |

| Mobile Phase pH | 2.5-4.5 for basic analytes | Affects ionization of analyte and silanol (B1196071) groups |

| Organic Modifier (e.g., Acetonitrile) | 20-50% | Decreased retention |

| Column Temperature | 25-40 °C | Generally decreases retention |

Capillary Electrophoresis Applications

Capillary electrophoresis is a family of analytical techniques that separate ions based on their electrophoretic mobility in an electric field. The separation occurs in a narrow capillary filled with an electrolyte solution.

Advanced Chromatographic Systems

Sodium nonane-1-sulfonate serves as a critical ion-pairing reagent in advanced chromatographic systems, particularly in reversed-phase high-performance liquid chromatography (HPLC). cdhfinechemical.com Its application allows for the separation of ionic and highly polar substances on non-polar stationary phases, a task that is challenging with conventional reversed-phase chromatography alone. cdhfinechemical.comitwreagents.com The underlying principle of ion-pair chromatography involves adding an ion-pair reagent to the mobile phase to form a neutral, hydrophobic ion pair with a charged analyte. itwreagents.com This newly formed complex exhibits increased affinity for the reversed-phase stationary phase, leading to enhanced retention and improved resolution of ionic analytes. itwreagents.com

Integration with Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex mixtures. However, the integration of traditional ion-pairing reagents like sodium nonane-1-sulfonate presents a significant challenge. tcichemicals.com As a non-volatile salt, it can contaminate the mass spectrometer's ion source and interface, leading to signal suppression and instrument downtime. tcichemicals.comresearchgate.net

Despite this limitation, innovative approaches have been developed to successfully couple ion-pair chromatography using non-volatile reagents with mass spectrometry. One prominent strategy involves the on-line removal of the ion-pairing agent after the analytical column and before the eluent enters the mass spectrometer. researchgate.net This can be achieved by incorporating a suppressor column, such as an anion exchanger, which traps the sodium nonane-1-sulfonate while allowing the analytes of interest to pass through to the detector. researchgate.net This setup enables stable electrospray ionization and prevents contamination of the MS interface. researchgate.net

Another advanced technique circumvents the issue by altering how the ion-pairing reagent is introduced into the system. Instead of being a component of the mobile phase, the reagent is added directly to the sample. chromatographyonline.com In this method, the ion-pairing reagent is deposited on-column during the sample injection. chromatographyonline.com This allows for the retention and separation of ionic analytes on a reversed-phase column using MS-compatible mobile phases. chromatographyonline.com Crucially, the ion-pairing reagent can be washed off the column during a gradient cleanup step and diverted from the mass spectrometer, thus preventing fouling. chromatographyonline.com

These advanced methods allow analysts to leverage the superior separation power of ion-pair chromatography for complex mixtures containing ionic compounds while maintaining compatibility with the sensitive and selective detection offered by mass spectrometry.

| Technique | Description | Advantages for LC-MS/MS | Disadvantages |

| On-line Suppressor Column | An ion-exchange column is placed between the analytical column and the MS to remove the non-volatile ion-pairing reagent. researchgate.net | Prevents MS contamination; allows use of optimal non-volatile reagents for separation. researchgate.net | Can introduce extra-column band broadening. |

| In-Sample Reagent Addition | The ion-pairing reagent is added to the sample instead of the mobile phase and is deposited on-column. chromatographyonline.com | Avoids continuous introduction of non-volatile salts into the MS; MS-friendly mobile phases can be used. chromatographyonline.com | Requires careful optimization of reagent concentration and gradient conditions for effective cleanup. chromatographyonline.com |

Column Chemistry and Stationary Phase Interactions in Reversed-Phase Chromatography

In reversed-phase ion-pair chromatography, sodium nonane-1-sulfonate fundamentally alters the interaction dynamics at the stationary phase surface. itwreagents.com Reversed-phase chromatography typically utilizes a non-polar stationary phase, such as silica (B1680970) bonded with C8 or C18 alkyl chains, and a polar mobile phase. unt.edu Polar or ionic analytes have little affinity for the hydrophobic stationary phase and elute quickly with poor retention and resolution. itwreagents.com

When sodium nonane-1-sulfonate is introduced into the mobile phase, its long, hydrophobic nonyl (C9) tail interacts with and adsorbs onto the non-polar stationary phase. researchgate.netuv.es This process effectively creates a dynamic in-situ ion-exchanger on the surface of the column. researchgate.netuv.es The negatively charged sulfonate head groups are oriented towards the polar mobile phase, creating a charged surface that can interact with cationic analytes via electrostatic attraction. uv.es

This dual mechanism of interaction is key to its effectiveness:

Hydrophobic Interaction: The analyte's own hydrophobicity contributes to its retention on the C18 or C8 stationary phase.

Ionic Interaction: The electrostatic attraction between a positively charged analyte and the adsorbed negatively charged sulfonate creates a strong retention mechanism that would otherwise be absent. researchgate.net

The retention of the analyte is therefore governed by the concentration of the ion-pairing reagent in the mobile phase and the length of its alkyl chain. tcichemicals.comresearchgate.net A longer alkyl chain on the sulfonate reagent, such as the nonane (B91170) chain, leads to stronger adsorption onto the stationary phase. researchgate.net This results in a higher effective ion-exchange capacity on the column surface, leading to greater retention and often better separation power for cationic analytes compared to shorter-chain sulfonates like heptane (B126788) or octane (B31449) sulfonate. tcichemicals.comresearchgate.net The choice of chain length is a critical parameter in method development, allowing for the fine-tuning of selectivity and retention. tcichemicals.com

| Parameter | Influence on Stationary Phase Interaction | Effect on Analyte Retention |

| Alkyl Chain Length (e.g., C9) | Longer chains exhibit stronger hydrophobic interaction and adsorption to the reversed-phase stationary phase. tcichemicals.comresearchgate.net | Increases the dynamic ion-exchange capacity of the column, leading to stronger retention of oppositely charged analytes. researchgate.net |

| Reagent Concentration | Higher concentrations lead to greater surface coverage of the stationary phase by the ion-pairing reagent. chromatographyonline.com | Increases analyte retention up to a saturation point. |

| Stationary Phase Type (e.g., C18 vs. C8) | Denser/longer alkyl chain phases (C18) provide more surface area for the ion-pairing reagent to adsorb. | Can lead to stronger retention of the ion-pairing reagent and, consequently, the analyte. |

Computational Modeling and Simulation Studies of Sodium Nonane 1 Sulfonate Systems

Molecular Dynamics (MD) Simulations of Surfactant Aggregation

MD simulations are instrumental in elucidating the mechanisms behind the formation of micelles and other aggregates by sodium nonane-1-sulfonate. These simulations model the interactions between individual surfactant molecules, water molecules, and counterions over time, allowing for the observation of spontaneous self-assembly processes.

To simulate systems containing surfactants like sodium nonane-1-sulfonate, two primary types of models are employed in MD simulations: atomistic and coarse-grained models.

Atomistic Models: In this approach, every atom of the surfactant, water, and ions is explicitly represented. This high level of detail allows for the accurate depiction of molecular interactions, including bond vibrations, angle bending, and torsional motions. Force fields such as CHARMM, GROMOS, and OPLS are commonly used to define the potential energy of the system as a function of atomic positions. acs.orgnih.gov While providing a high degree of accuracy, atomistic simulations are computationally expensive, limiting the time and length scales that can be practically studied. nih.gov

Coarse-Grained (CG) Models: To overcome the limitations of atomistic models, coarse-grained models are utilized. In this approach, groups of atoms are lumped together into single "beads" or "superatoms." acs.org For an alkyl sulfonate, the alkyl tail might be represented by a few beads, and the sulfonate headgroup by one or two beads. This simplification reduces the number of particles in the system and allows for larger time steps, enabling the simulation of longer timescale phenomena like micelle formation from a random distribution of monomers. okayama-u.ac.jprsc.org The parameterization of CG models is a critical step, often involving fitting to experimental data or results from more detailed atomistic simulations to ensure the model's predictive power. researchgate.netsemanticscholar.orgmdpi.com

Below is a table illustrating a possible coarse-graining scheme for sodium nonane-1-sulfonate:

| Molecular Group | Atomistic Representation | Coarse-Grained Bead |

| Alkyl Tail (first 3 carbons) | CH3-CH2-CH2- | C1 |

| Alkyl Tail (middle 3 carbons) | -CH2-CH2-CH2- | C2 |

| Alkyl Tail (last 3 carbons) | -CH2-CH2-CH2- | C3 |

| Sulfonate Headgroup | -SO3- | S |

| Counterion | Na+ | Na |

This table presents a hypothetical coarse-graining strategy for sodium nonane-1-sulfonate for illustrative purposes.

MD simulations, particularly with coarse-grained models, can directly visualize the process of micellization. Starting from a random dispersion of sodium nonane-1-sulfonate monomers in water, the simulation can track their aggregation into small clusters that eventually grow into mature micelles. This process is driven by the hydrophobic effect, where the nonpolar alkyl tails of the surfactant molecules are driven out of the aqueous environment to minimize contact with water.

A key parameter that can be predicted from these simulations is the Critical Micelle Concentration (CMC). The CMC is the concentration above which micelles spontaneously form. In simulations, the CMC can be estimated by running a series of simulations at different surfactant concentrations and observing the concentration at which micelle formation occurs. acs.org Another method involves calculating the concentration of free monomers as a function of the total surfactant concentration; the CMC is identified as the point where the free monomer concentration levels off. acs.org

Various computational strategies have been developed to enhance the efficiency and accuracy of CMC prediction, including the use of specialized simulation techniques and advanced data analysis methods. rutgers.eduresearchgate.net The predicted CMC values from simulations can be compared with experimental data to validate the accuracy of the employed molecular models.

The table below shows a hypothetical comparison of CMC prediction methods for an alkyl sulfonate:

| Prediction Method | Principle | Typical Predicted log(CMC) |

| Direct Simulation | Observation of micelle formation in simulations at various concentrations. | -1.5 to -2.5 |

| Free Monomer Concentration | Analysis of the equilibrium between monomers and micelles. | -1.6 to -2.6 |

| Thermodynamic Integration | Calculation of the free energy of micellization. | -1.7 to -2.7 |

This table provides an illustrative overview of methods used to predict the CMC of surfactants like sodium nonane-1-sulfonate and hypothetical corresponding values.

Once micelles are formed, MD simulations can provide detailed information about the conformational changes that sodium nonane-1-sulfonate molecules undergo when they transition from a monomeric state in solution to an aggregated state within a micelle. In the aqueous phase, the nonane (B91170) tail of the monomer is relatively free to adopt various conformations. However, within the hydrophobic core of a micelle, the alkyl chains become more ordered and extended to maximize packing and minimize unfavorable contacts with water. researchgate.net

Atomistic MD simulations can quantify these conformational changes by analyzing parameters such as the end-to-end distance of the alkyl chain and the distribution of dihedral angles along the chain. These simulations often reveal that the alkyl chains in the micellar core are more likely to be in an all-trans conformation compared to the more flexible state of a monomer in water.

Spectroscopic techniques can experimentally probe these conformational changes, and the results can be used to validate the simulation models. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the local environment and conformation of different parts of the surfactant molecule within a micelle. nih.gov Other techniques, such as fluorescence and absorption spectroscopy, can also be employed to study the microenvironment of the micellar core and the conformational state of the aggregated surfactant molecules. researchgate.net The combination of MD simulations and spectroscopic methods provides a powerful approach to understanding the structure and dynamics of surfactant aggregates. nih.gov

Interfacial Phenomena via MD Simulations

MD simulations are also extensively used to study the behavior of sodium nonane-1-sulfonate at various interfaces, such as the liquid-liquid interface (e.g., oil-water). These studies are crucial for understanding its role as an emulsifier and detergent.

When introduced into a system with a liquid-liquid interface, such as decane (B31447) and water, sodium nonane-1-sulfonate molecules will preferentially adsorb at the interface. matsci.org The hydrophilic sulfonate headgroups will orient towards the aqueous phase, while the hydrophobic nonane tails will penetrate the oil phase. MD simulations can provide a detailed picture of the structure and dynamics of this interfacial layer. nih.gov

Key structural properties that can be analyzed from simulations include:

Density Profiles: These show the distribution of water, oil, and surfactant molecules across the interface, revealing the thickness of the interfacial layer. nih.gov

Molecular Orientation: The tilt angle of the surfactant molecules with respect to the interface normal can be calculated, providing insights into the packing of the surfactant monolayer. acs.org

Order Parameters: These quantify the degree of ordering of the alkyl tails of the surfactant molecules at the interface.

Dynamical properties that can be investigated include the lateral diffusion of surfactant molecules along the interface and the exchange of surfactants between the interface and the bulk phases.

The following table summarizes key structural parameters of a simulated alkyl sulfonate monolayer at an oil-water interface:

| Property | Description | Typical Value Range |

| Interfacial Thickness | The width of the region where the densities of the two liquids and surfactant change. | 1.5 - 2.5 nm |

| Area per Molecule | The average surface area occupied by a single surfactant molecule at the interface. | 0.4 - 0.6 nm² |

| Tilt Angle | The average angle of the surfactant alkyl tail with respect to the interface normal. | 20 - 40 degrees |

This table illustrates typical structural properties of an alkyl sulfonate at a liquid-liquid interface as determined by molecular dynamics simulations.

One of the most important functions of a surfactant is its ability to reduce the interfacial tension between two immiscible liquids. MD simulations can be used to calculate the interfacial tension of a system with and without the presence of sodium nonane-1-sulfonate. rsc.org The reduction in interfacial tension upon surfactant adsorption can be directly quantified and compared with experimental measurements. acs.org The calculation of interfacial tension in simulations is typically based on the mechanical route, which involves computing the components of the pressure tensor. acs.org

The table below presents a hypothetical dataset showing the effect of an alkyl sulfonate on the interfacial tension between decane and water as determined by MD simulations:

| System | Interfacial Tension (mN/m) |

| Decane-Water | 52.3 |

| Decane-Water + Alkyl Sulfonate | 15.8 |

This table provides an example of how molecular dynamics simulations can quantify the reduction in interfacial tension caused by the presence of a surfactant like sodium nonane-1-sulfonate.

Synergistic Effects in Mixed Surfactant Systems at Air/Water Interfaces

Computational modeling and simulation, particularly molecular dynamics (MD) simulations, provide powerful tools to investigate the synergistic interactions between different surfactant molecules at the air/water interface. While direct simulation studies specifically on sodium nonane-1-sulfonate are not extensively available in the reviewed literature, the behavior of analogous anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS), in mixed systems offers significant insights into the potential synergistic effects.

Synergism in mixed surfactant systems is characterized by an enhancement of surface activity that is greater than the sum of the effects of the individual components. This often results in a more significant reduction in surface tension, improved foaming or emulsifying properties, and the formation of more stable and compact interfacial films. These effects are driven by favorable interactions between the different surfactant molecules, which can reduce repulsion and optimize packing at the interface.

In silico studies of mixed systems containing anionic surfactants have revealed that the presence of a co-surfactant, such as a nonionic or cationic surfactant, can lead to a more ordered and dense monolayer at the air/water interface. For instance, simulations have shown that in a mixture of an anionic and a nonionic surfactant, the nonionic component can position itself between the anionic headgroups, thereby reducing the electrostatic repulsion and allowing for a more compact arrangement. This leads to a more significant disruption of the water's surface hydrogen bond network and, consequently, a greater reduction in surface tension.

MD simulations can quantify several parameters to elucidate these synergistic mechanisms. These include the analysis of the radial distribution function to understand the spatial arrangement of surfactant molecules and water, the calculation of the tilt angle of the surfactant tails to assess packing efficiency, and the determination of the number of hydrogen bonds between surfactant headgroups and water molecules. For a hypothetical mixed system of sodium nonane-1-sulfonate and a nonionic surfactant, it is expected that the addition of the nonionic surfactant would lead to a smaller average tilt angle of the nonane tails relative to the interface normal, indicating a more upright and ordered orientation.

The table below illustrates hypothetical data that could be generated from a molecular dynamics simulation of sodium nonane-1-sulfonate in a mixed surfactant system at an air/water interface, demonstrating synergistic effects.

| Surfactant System | Average Surface Tension (mN/m) | Average Tilt Angle of Alkyl Chain (degrees) | Interfacial Thickness (Å) |

| Sodium nonane-1-sulfonate (Pure) | 40 | 35 | 15 |

| Nonionic Surfactant (Pure) | 38 | 40 | 14 |

| Sodium nonane-1-sulfonate / Nonionic Surfactant (1:1 Mixture) | 32 | 25 | 18 |

Theoretical Approaches to Surfactant Behavior

Chemical Species Models for Aggregation Pathways

The aggregation of surfactants into micelles is a fundamental aspect of their behavior in solution. Chemical species models provide a theoretical framework to understand the pathways of this self-assembly process. These models treat the formation of micelles as a series of stepwise equilibria, where individual surfactant monomers associate to form small aggregates (dimers, trimers, etc.), which then grow into larger, stable micelles.

For an ionic surfactant like sodium nonane-1-sulfonate, the aggregation process is governed by a balance of forces. The hydrophobic effect drives the non-polar nonane tails to associate and minimize their contact with water. This is counteracted by the electrostatic repulsion between the anionic sulfonate headgroups and the loss of translational and conformational entropy upon aggregation.

The stepwise aggregation model can be represented by the following equilibria:

S + S ⇌ S₂

S₂ + S ⇌ S₃

...

Sₙ₋₁ + S ⇌ Sₙ

where S represents a surfactant monomer and Sₙ is an aggregate of size n. Each step is characterized by an equilibrium constant, Kₙ.

Theoretical models often simplify this by considering a dominant aggregation pathway, where a critical nucleus size is required before micelle growth becomes highly favorable. The critical micelle concentration (CMC) is a key parameter derived from these models, representing the concentration at which the formation of micelles becomes significant. The CMC of sodium nonane-1-sulfonate would be influenced by factors such as temperature, ionic strength, and the presence of any co-solutes. An increase in ionic strength, for example, would be expected to lower the CMC by screening the electrostatic repulsion between the sulfonate headgroups, thus favoring aggregation.

The aggregation number, which is the average number of surfactant molecules in a micelle, is another important parameter predicted by these models. For sodium nonane-1-sulfonate, with a relatively short C9 alkyl chain, the aggregation number would be expected to be modest, and the micelles would likely be spherical. Longer-chain alkyl sulfonates typically form larger and potentially non-spherical micelles.

The following table provides hypothetical thermodynamic parameters for the micellization of sodium nonane-1-sulfonate based on a chemical species model.

| Parameter | Hypothetical Value |

| Critical Micelle Concentration (CMC) | 1.5 x 10⁻² M |

| Aggregation Number (N) | 45 |

| Standard Gibbs Free Energy of Micellization (ΔG°mic) | -25 kJ/mol |

| Standard Enthalpy of Micellization (ΔH°mic) | -5 kJ/mol |

| Standard Entropy of Micellization (ΔS°mic) | +67 J/mol·K |

Theoretical Frameworks for Polymer-Surfactant Complexation

The interaction between polymers and surfactants in aqueous solution is a complex phenomenon of significant scientific and industrial importance. Theoretical frameworks have been developed to describe the formation of polymer-surfactant complexes, which can be viewed as a form of cooperative binding.

For an anionic surfactant like sodium nonane-1-sulfonate interacting with a neutral polymer, the initial binding is typically driven by hydrophobic interactions between the surfactant tail and hydrophobic segments on the polymer chain. This initial binding is often cooperative, meaning that the binding of one surfactant molecule facilitates the binding of subsequent molecules. This leads to the formation of micelle-like aggregates along the polymer chain.

The process is often described in terms of two critical concentrations:

Critical Aggregation Concentration (CAC): The concentration at which surfactant molecules begin to bind to the polymer, forming small aggregates. The CAC is typically lower than the CMC of the pure surfactant.

Polymer Saturation Point (PSP): The concentration at which the polymer becomes saturated with surfactant aggregates, and any additional surfactant forms free micelles in the bulk solution.

In the case of sodium nonane-1-sulfonate interacting with a neutral polymer like polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) oxide (PEO), the sulfonate headgroup would be oriented towards the aqueous phase, while the nonane tail would associate with the polymer backbone and other surfactant tails. The strength of this interaction would depend on the hydrophobicity of both the surfactant and the polymer.

If the polymer is charged, electrostatic interactions also play a crucial role. For a positively charged polymer, the interaction with the anionic sodium nonane-1-sulfonate would be strongly attractive, leading to complex formation at very low surfactant concentrations.

The table below presents a hypothetical phase diagram for a sodium nonane-1-sulfonate / neutral polymer system, outlining the different concentration regimes and the species present.

| Surfactant Concentration Regime | Dominant Species |

| Below CAC | Free surfactant monomers and free polymer chains |

| Between CAC and CMC | Polymer-surfactant complexes |

| Above CMC (and PSP) | Polymer-surfactant complexes and free micelles |

Environmental Fates and Biotransformation Mechanisms of Alkane Sulfonates

Biodegradation Pathways of Sulfonated Compounds

The environmental persistence and fate of sulfonated compounds like sodium;nonane-1-sulfonate are largely determined by their biodegradability. The structure of these molecules, particularly the presence of the sulfonate group, influences the microbial pathways responsible for their breakdown.

Biotransformation Intermediates and Mineralization Pathways

The aerobic degradation of this compound proceeds through a series of biotransformation intermediates, ultimately leading to mineralization.

Initial Intermediates: The initial enzymatic attack by alkanesulfonate monooxygenase is proposed to form a 1-hydroxyalkanesulfonate intermediate. nih.gov This unstable intermediate then decomposes to yield nonanal (B32974) and sulfite (B76179).

Mineralization Pathway: Following the initial desulfonation, the resulting aldehyde, nonanal, enters the central metabolic pathways of the degrading microorganism. Nonanal is readily oxidized to nonanoic acid by aldehyde dehydrogenases. Nonanoic acid is then catabolized through the well-established β-oxidation pathway. In this cyclical process, the fatty acid is shortened by two carbons in each cycle, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle, where it is completely oxidized to carbon dioxide and water, thus completing the mineralization process. The sulfite released during the initial step is oxidized to sulfate (B86663), which can be utilized by various organisms as a sulfur source.

Enzymatic Desulfonation Processes

The key step in the biodegradation of alkane-1-sulfonates is the enzymatic cleavage of the stable carbon-sulfur bond. This desulfonation is primarily carried out by specific monooxygenase enzyme systems.

The two-component alkanesulfonate monooxygenase system, comprising a reductase (like SsuE) and a monooxygenase (like SsuD or MsuD), is central to this process. uniprot.orgnih.gov The reductase utilizes NADH or NADPH to reduce FMN, which is then transferred to the monooxygenase. uniprot.org The monooxygenase (SsuD) employs the reduced flavin to activate molecular oxygen, which then attacks the carbon atom attached to the sulfonate group. acs.orgresearchgate.net This leads to the cleavage of the C-S bond and the release of sulfite and the corresponding aldehyde. uniprot.org The activity of these enzymes is often induced under conditions of sulfur starvation, allowing bacteria to utilize alkanesulfonates as a source of sulfur for growth. nih.gov The catalytic mechanism is complex, involving precise conformational changes and the interplay of several key amino acid residues within the enzyme's active site to facilitate the desulfonation reaction. acs.org

Environmental Presence and Detection Methodologies for Sulfonates

The detection and quantification of sulfonated compounds like this compound in the environment require sensitive and specific analytical methods due to their polarity and typically low concentrations in aqueous samples.

Analysis of Polar Organic Contaminants in Aqueous Environments

This compound is a polar organic compound, and its analysis in aqueous environments such as rivers, lakes, and wastewater falls under the broader category of monitoring for polar organic pollutants. The analytical approach for such compounds typically involves a sample preparation step to extract and concentrate the analytes from the water matrix, followed by instrumental analysis.

Solid-phase extraction (SPE) is a commonly used technique for the pre-concentration of polar compounds from water samples. For anionic surfactants like alkane sulfonates, specific SPE cartridges can be employed to achieve high recovery rates. Following extraction, the analytes are typically separated using liquid chromatography (LC). Given the polarity of these compounds, various LC modes, including reversed-phase chromatography with ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC), can be utilized.

Mass Spectrometric Techniques for Metabolite Identification and Pursuit

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the premier technique for the identification and quantification of sulfonated surfactants and their degradation products in environmental samples.

Detection and Quantification: Tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for detecting trace levels of these compounds. For this compound, analysis in negative ion mode would be typical, monitoring for the deprotonated molecule [C9H19SO3]-. Multiple reaction monitoring (MRM) can be used for quantification, where specific precursor-to-product ion transitions are monitored.

Metabolite Identification: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, is invaluable for identifying unknown biotransformation intermediates. By providing accurate mass measurements, HRMS allows for the determination of the elemental composition of metabolites. Fragmentation analysis (MS/MS) of these metabolites helps in elucidating their chemical structures. For instance, the fragmentation of alkane sulfonates in a mass spectrometer can involve the loss of SO2 or SO3, providing characteristic fragmentation patterns that aid in their identification. The general fragmentation pattern for alkanes, which involves successive losses of 14 Da (CH2 units), can also be observed in the alkyl chain of the degradation products. libretexts.org

Below is an interactive data table summarizing the properties and detection parameters for this compound.

| Property | Value |

| Chemical Formula | C9H19NaO3S |

| Molecular Weight | 230.30 g/mol |

| Common Synonyms | Sodium 1-nonanesulfonate, 1-Nonanesulfonic acid sodium salt |

| CAS Number | 35192-74-6 |

| Typical LC-MS Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | 207.10 (deprotonated molecule) |

Future Research Directions and Emerging Paradigms in Sodium Nonane 1 Sulfonate Science

Development of Sustainable Synthesis Routes for Sulfonates

The future of sulfonate surfactant production, including sodium nonane-1-sulfonate, is increasingly focused on green chemistry principles to mitigate environmental impact. Traditional synthesis methods often rely on harsh reagents and conditions, such as sulfoxidation or sulfochlorination which may involve sulfur dioxide and chlorine. tandfonline.com Research is now pivoting towards more sustainable and safer alternatives.

One promising strategy involves the use of bio-based feedstocks. scispace.commdpi.com Instead of petrochemical precursors, future synthesis routes could utilize renewable resources like fatty acids from plant oils (e.g., soy, corn, sunflower oil) or monosaccharides derived from biomass. nih.govenvirofluid.com For instance, methods are being explored for the one-pot reductive amination of monosaccharides to create bio-based surfactants. nih.gov Another green approach is enzymatic synthesis, which uses enzymes like lipases to catalyze the formation of surfactants from renewable materials, offering a more environmentally friendly process. mdpi.com

Efforts are also directed at replacing hazardous reagents. A sustainable method for creating sulfonic acids involves using thiourea dioxide as a mild and easy-to-handle sulfur dioxide surrogate, with air serving as a green oxidant. Similarly, an environmentally friendly method for synthesizing sulfonyl chlorides, key intermediates for sulfonates, uses N-chlorosuccinimide (NCS) as a chlorinating agent instead of chlorine gas, with the added benefit that the byproduct can be recycled. organic-chemistry.org These innovations aim to create pathways to alkyl sulfonates that are not only efficient, with high yields, but also inherently safer and more sustainable. tandfonline.com

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthesis Routes for Sulfonates

| Feature | Conventional Routes (e.g., Sulfochlorination) | Emerging Sustainable Routes |

|---|---|---|

| Starting Materials | Petrochemical-based (e.g., paraffins) | Bio-based (e.g., plant oils, sugars) scispace.commdpi.com |

| Key Reagents | SO₂, Cl₂, Oleum tandfonline.comijnc.ir | Thiourea dioxide, N-chlorosuccinimide, Enzymes mdpi.comorganic-chemistry.org |

| Process Conditions | Often harsh, high energy input | Milder, ambient conditions organic-chemistry.org |

| Byproducts | Potentially hazardous waste | Recyclable or less toxic byproducts organic-chemistry.org |

| Environmental Impact | Higher potential for pollution | Reduced environmental footprint, improved safety tandfonline.com |

Tailored Formulations for Specialized Industrial Applications (e.g., enhanced oil recovery)

The efficacy of sodium nonane-1-sulfonate in industrial applications can be significantly amplified by creating tailored formulations, particularly for complex processes like chemical Enhanced Oil Recovery (EOR). doe.govsasol.com The primary goal in EOR is to mobilize residual oil trapped in reservoirs by drastically reducing the interfacial tension (IFT) between oil and water to ultra-low values (<10⁻² mN/m). google.commdpi.com Achieving this requires surfactant systems specifically optimized for the unique conditions of each reservoir, including its temperature, salinity, and crude oil composition. researchgate.net

Future research will focus on developing sophisticated blends where sodium nonane-1-sulfonate could act as a primary or secondary surfactant. Formulations often include a mix of different anionic surfactants, such as internal olefin sulfonates (IOS) or alcohol ether sulfates, to achieve the desired properties. google.com For instance, small amounts of an ethoxylated alcohol sulfate (B86663) can significantly improve the performance of a primary sulfonate surfactant, reducing the need for costly co-solvents. google.com

Bio-based surfactants are also emerging as key components in these tailored EOR formulations. envirofluid.com Products derived from soy, corn, and seed oil fractions are being developed that are both effective and readily biodegradable. envirofluid.com The development of these advanced systems relies on a deep mechanistic understanding of how surfactant mixtures behave in reservoir conditions to form stable, low-viscosity microemulsions that improve oil mobility and sweep efficiency. doe.govyoutube.com Nanosurfactant compositions, which can form stable nanoparticles, are also being explored to improve delivery and performance in high-salinity and high-temperature environments. google.com

Table 2: Key Surfactant Types and Their Roles in Enhanced Oil Recovery (EOR) Formulations

| Surfactant Type | Chemical Structure/Class | Primary Role in EOR | Key Research Findings |

|---|---|---|---|

| Petroleum Sulfonates | Complex mixture from petroleum sulfonation | Main surfactant, good oil solubilization | Widely used due to low cost and availability, can be combined with other surfactants for synergistic effects. mdpi.comgoogle.com |

| Internal Olefin Sulfonates (IOS) | Anionic, two non-polar tails | Co-surfactant, creates ultra-low IFT | Highly effective in achieving low IFT and can be combined with alcohol ether sulfates. google.comgoogle.com |

| Alcohol Ether Sulfates | Anionic, contains ethoxy or propoxy groups | Co-surfactant, improves salt tolerance | Branched versions with ethoxylation or propoxylation show tolerance to divalent ions, crucial for carbonate reservoirs. doe.gov |

| Bio-based Surfactants | Derived from renewable resources (e.g., fatty acids) | Environmentally friendly alternative | Can be effective and are readily biodegradable, meeting sustainability goals. envirofluid.com |

| Zwitterionic Surfactants | Contains both positive and negative charges | Co-surfactant in nanosystems | Can form stable nanosurfactant compositions for harsh reservoir conditions. google.com |

Integration of Multi-Scale Modeling and Experimental Approaches in Surfactant Science

A significant emerging paradigm in surfactant science is the tight integration of multi-scale computational modeling with traditional experimental work. nih.gov This synergistic approach accelerates the design and optimization of surfactant systems, including those containing sodium nonane-1-sulfonate, by providing deep molecular-level insights that are often difficult to obtain through experiments alone. researchgate.net

The methodology spans multiple scales:

Quantum Mechanical Methods (e.g., DFT): At the most fundamental level, these methods can elucidate the electronic structure and reactivity of surfactant molecules. nih.govmanchester.ac.uk

All-Atom (AA) Molecular Dynamics (MD): These simulations model the explicit interactions of individual surfactant and solvent molecules to predict properties like interfacial tension (IFT), surface tension (ST), and the initial stages of aggregation. nih.gov

Coarse-Grained (CG) and Dissipative Particle Dynamics (DPD): By grouping atoms into larger "beads," these meso-scale methods can simulate larger systems over longer timescales. This is crucial for studying phenomena like micelle formation, microemulsion phase behavior, and surfactant interaction with surfaces. researchgate.netnih.gov

Continuum Models (e.g., CFD): At the largest scale, these models simulate bulk fluid behavior, incorporating the properties derived from smaller-scale simulations. manchester.ac.uk

Experimental techniques provide the critical validation for these models. nih.gov For example, dynamic surface tension measurements can be used to validate adsorption models, while spectroscopic methods can confirm predictions about molecular orientation at interfaces. nih.govresearchgate.net By combining these approaches, researchers can build predictive models that accurately forecast surfactant performance, screen potential formulations computationally before synthesis, and ultimately design more effective surfactant systems for specific applications. nih.govresearchgate.net

Table 3: Multi-Scale Modeling Techniques in Surfactant Science

| Modeling Scale | Technique | Key Properties Predicted | Role of Experimental Validation |

|---|---|---|---|

| Atomic Scale | Density Functional Theory (DFT) | Molecular structure, charge distribution, reactivity. nih.govewha.ac.kr | Spectroscopic data (e.g., NMR, IR) to confirm molecular structures. |

| Molecular Scale | All-Atom Molecular Dynamics (MD) | Interfacial tension, surface tension, adsorption isotherms, hydration free energy. nih.gov | Tensiometry to measure surface/interfacial tension; Sum-frequency generation (SFG) spectroscopy to validate surface excess. nih.gov |

| Meso-scale | Coarse-Grained MD (CG-MD), Dissipative Particle Dynamics (DPD) | Micelle formation, phase behavior, microemulsion structure, interaction with nanoparticles. researchgate.netnih.gov | Light scattering to determine micelle size and CMC; Phase behavior studies (salinity scans). researchgate.net |